

Chemical Profile and Mechanism

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Compound Focus: Ortataxel

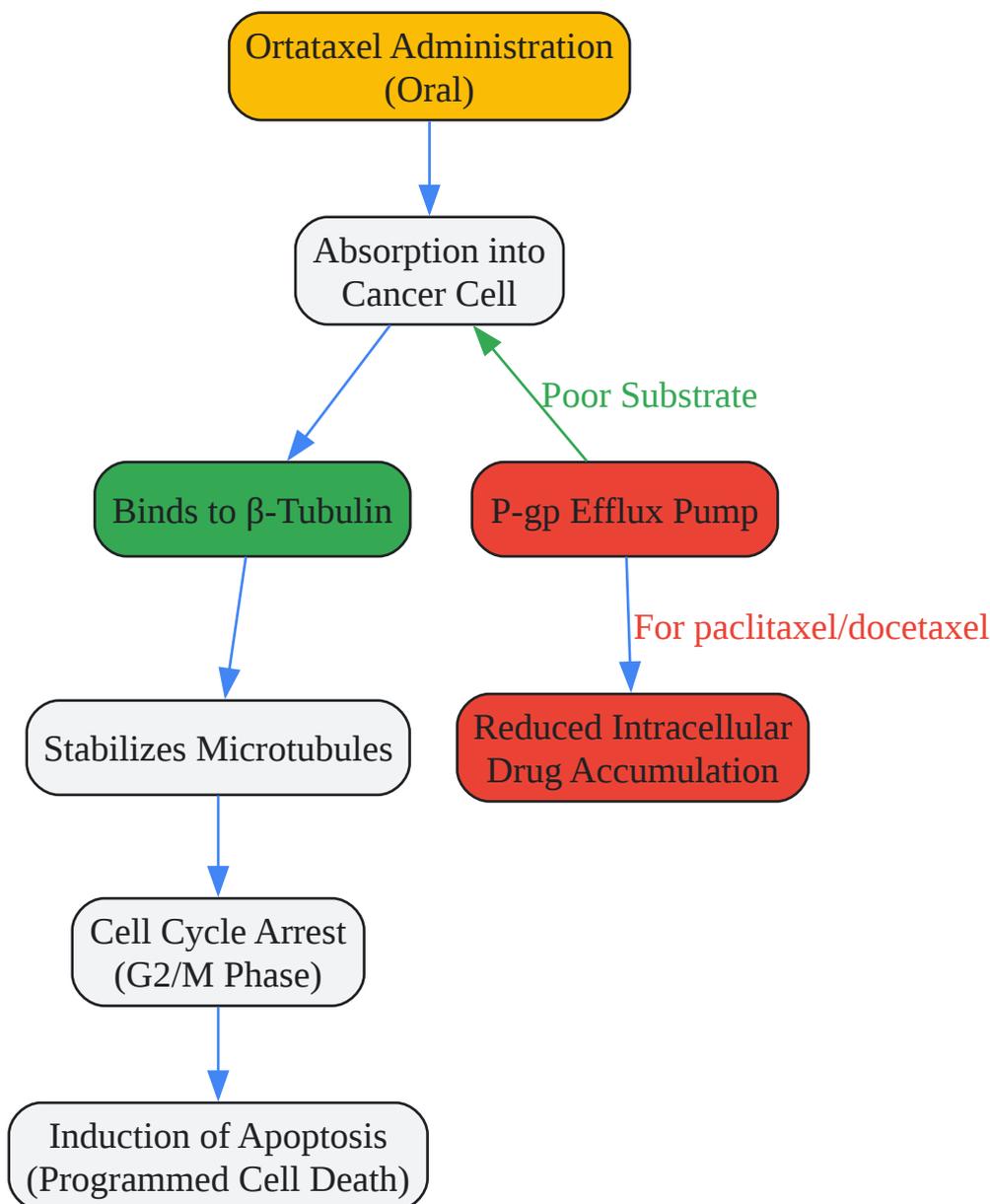
CAS No.: 186348-23-2

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Ortataxel is structurally characterized by modifications at the C-3', C-7, and C-10 positions of the core taxane structure. A critical feature is the **C-3' isobutenyl group**, which replaces the phenyl group found in paclitaxel and is key to its reduced affinity for the P-glycoprotein (P-gp) efflux pump [1] [2].

Its primary mechanism, like other taxanes, is to promote microtubule assembly and suppress depolymerization, leading to mitotic arrest and apoptosis in cancer cells [2]. The following diagram illustrates this mechanism and **ortataxel's** key advantage:



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> **Ortataxel**'s key pharmacological advantage is its ability to evade the P-glycoprotein (P-gp) efflux pump, a common resistance mechanism for earlier taxanes.

Preclinical and Clinical Trial Data

Ortataxel demonstrated promising **efficacy in preclinical models**, including human breast carcinoma and paclitaxel-resistant ovarian carcinoma xenografts in mice, with activity observed via both intravenous and

oral routes [3].

In a **Phase I clinical trial** involving patients with treatment-refractory solid tumors, **ortataxel** was administered orally in doses from 10 to 70.1 mg/m² daily for 5 days every 3 weeks [3]. The major dose-limiting toxicities were **hematological**, primarily grade 3 and 4 neutropenia and febrile neutropenia [3]. Non-hematological toxicities included fatigue and neuropathy [3]. One partial response and two instances of stable disease were observed among the 18 patients [3].

By **Phase II**, **ortataxel** had "demonstrated activity in taxane-refractory tumors," confirming its potential for overcoming resistance [4]. However, no new clinical results have been reported for many years, indicating that development has likely been discontinued [5] [3].

Analytical Method for Pharmacokinetics

A specific and sensitive **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)** method was developed and validated for the determination of **ortataxel** (and its analogs) in mouse plasma, which is crucial for preclinical pharmacokinetic studies [6].

Protocol Step	Details
Sample Volume	100 µL of mouse plasma [6]
Sample Preparation	Protein precipitation with acetonitrile [6]
Internal Standard	IDN 5127 [6]
Chromatography	HPLC separation [6]
Detection	ESI-CID-MS/MS in Selected Reaction Monitoring (SRM) mode [6]
Key Metrics	The method was validated for selectivity, sensitivity (LOQ of 25 ng/mL), precision, and accuracy [6]

Research Legacy and Future Directions

While **ortataxel** itself is no longer in active clinical development, it served as a pivotal proof-of-concept for **oral taxanes capable of overcoming multidrug resistance**. Its structural insights continue to inform ongoing research.

Recent studies focus on further optimizing its structure; for instance, introducing a **3'-difluorovinyl group** to create "DFV-OTX" blocks metabolic hydroxylation and has shown even greater potency against paclitaxel-resistant breast cancer cells in preclinical models [2].

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To cite this document: Smolecule. [Chemical Profile and Mechanism]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548182#what-is-ortataxel>]

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